(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with a suitable amino alcohol precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures, solvents, and catalysts.
Major Products Formed
Scientific Research Applications
(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(2-methyl(2-furyl))propan-1-OL
- (3R)-3-Amino-3-(2-methyl(4-furyl))propan-1-OL
- (3R)-3-Amino-3-(2-ethyl(3-furyl))propan-1-OL
Uniqueness
(3R)-3-Amino-3-(2-methyl(3-furyl))propan-1-OL is unique due to its specific stereochemistry and the presence of the 2-methylfuran ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylfuran-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-6-7(3-5-11-6)8(9)2-4-10/h3,5,8,10H,2,4,9H2,1H3/t8-/m1/s1 |
InChI Key |
LDUQWADSLNUOAB-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CO1)[C@@H](CCO)N |
Canonical SMILES |
CC1=C(C=CO1)C(CCO)N |
Origin of Product |
United States |
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